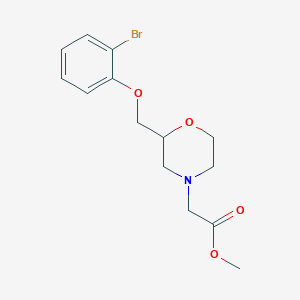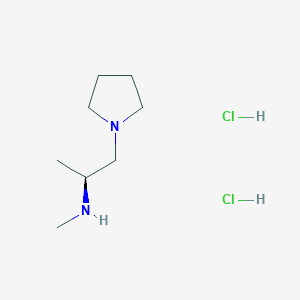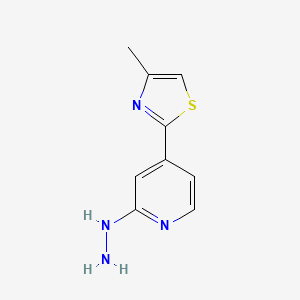![molecular formula C21H27NO5S B11795440 tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H27NO5S and a molecular weight of 405.51 . This compound is notable for its unique structure, which includes a piperidine ring, a benzo[b]thiophene moiety, and an ethoxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :
Stage 1: Ethyl 3-hydroxybenzothiophene-2-carboxylate and tert-butyl 4-hydroxy piperidine-1-carboxylate are reacted with triphenylphosphine in tetrahydrofuran under an inert atmosphere for approximately 20 minutes.
Stage 2: The reaction mixture is then treated with di-isopropyl azodicarboxylate in tetrahydrofuran at 0-20°C for about 1.5 hours under an inert atmosphere.
This method yields this compound with a high purity of 97% .
Chemical Reactions Analysis
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzo[b]thiophene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is utilized in various scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperidine ring and benzo[b]thiophene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a benzo[b]thiophene moiety but differs in its substitution pattern.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar piperidine ring but features different substituents, leading to distinct chemical properties.
Properties
Molecular Formula |
C21H27NO5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-ethoxycarbonyl-1-benzothiophen-3-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27NO5S/c1-5-25-19(23)18-17(15-8-6-7-9-16(15)28-18)26-14-10-12-22(13-11-14)20(24)27-21(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
KHXHAPBPJBZVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


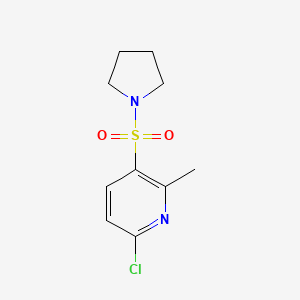

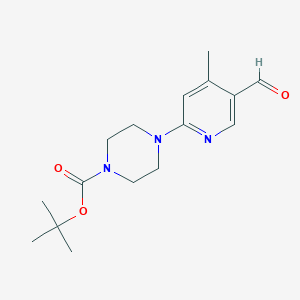


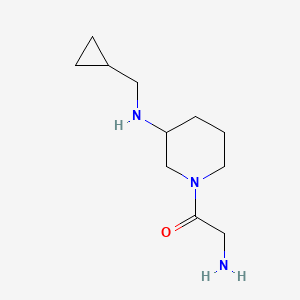

![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



